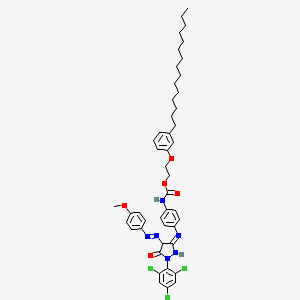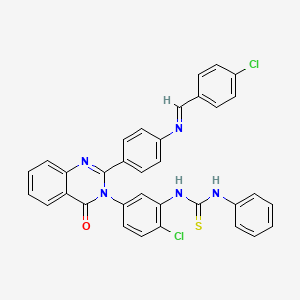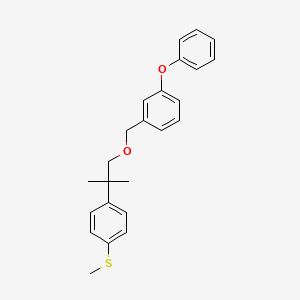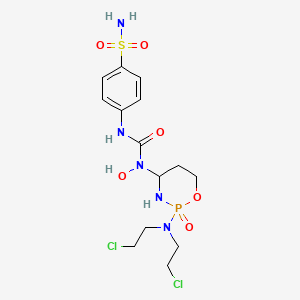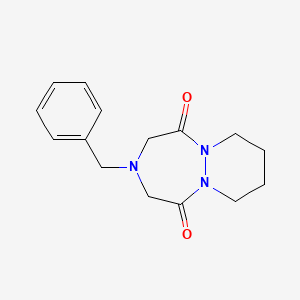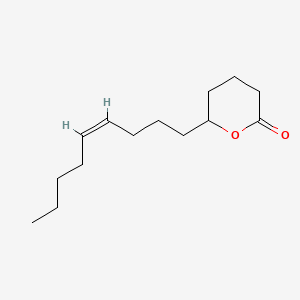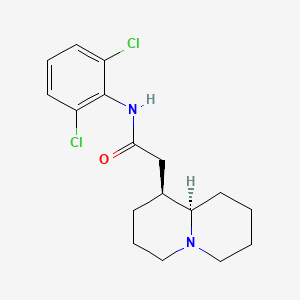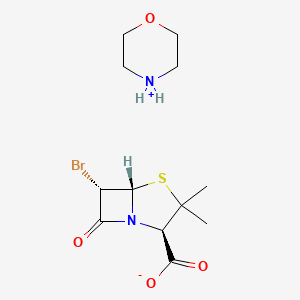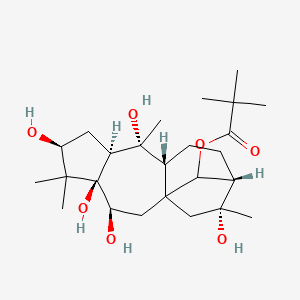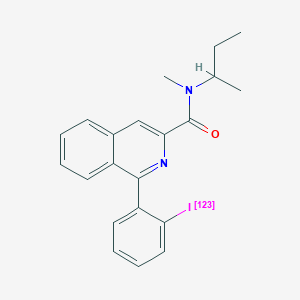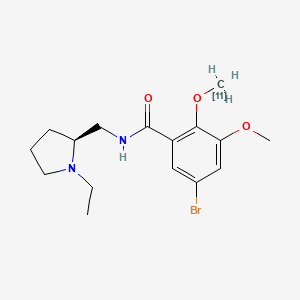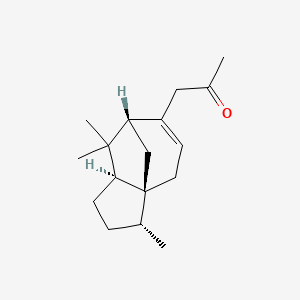
(3R-(3alpha,3abeta,7beta,8aalpha))-1-(2,3,4,7,8,8a-Hexahydro-3,8,8-trimethyl-1H-3a,7-methanoazulen-6-yl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 302-917-4 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The preparation of EINECS 302-917-4 involves specific synthetic routes and reaction conditions. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This process involves the formation of carbon-carbon bonds using palladium as a catalyst. The reaction conditions are typically mild and environmentally benign, making it a preferred method for industrial production.
Chemical Reactions Analysis
EINECS 302-917-4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
EINECS 302-917-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of EINECS 302-917-4 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
EINECS 302-917-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
Amyl nitrite: (EINECS 203-770-8)
Bismuth tetroxide: (EINECS 234-985-5)
Mercurous oxide: (EINECS 239-934-0)
Each of these compounds has unique properties and applications, making EINECS 302-917-4 distinct in its specific uses and characteristics.
Properties
CAS No. |
94135-49-6 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-[(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]propan-2-one |
InChI |
InChI=1S/C17H26O/c1-11-5-6-15-16(3,4)14-10-17(11,15)8-7-13(14)9-12(2)18/h7,11,14-15H,5-6,8-10H2,1-4H3/t11-,14+,15+,17+/m1/s1 |
InChI Key |
PXXHMYGUMPKTPF-ZUFFMMDNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)CC(=O)C |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



